N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide is an organic compound that features a unique structure combining an oxolane ring with a phenyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide typically involves the reaction of 3-phenyloxolane with prop-2-enamide under specific conditions. One common method is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and a carbonyl compound. The reaction is usually carried out at elevated temperatures (around 80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include steps such as vacuum distillation to isolate the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biochemical pathways and interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(Dialkylamino)methyl]acrylamides: These compounds share a similar amide structure but differ in the substituents attached to the nitrogen atom.
N-[(Azocan-1-yl)methyl]prop-2-enamide: This compound has a similar prop-2-enamide moiety but features an azocane ring instead of an oxolane ring.
Uniqueness
N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide is unique due to its combination of an oxolane ring with a phenyl group and a prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[(3-phenyloxolan-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-13(16)15-10-14(8-9-17-11-14)12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTDNNWXCFFVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCOC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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